molecular formula C19H21N3O3S B11683447 (2E)-5-(4-methoxybenzyl)-2-{(2E)-[3-(5-methylfuran-2-yl)propylidene]hydrazinylidene}-1,3-thiazolidin-4-one

(2E)-5-(4-methoxybenzyl)-2-{(2E)-[3-(5-methylfuran-2-yl)propylidene]hydrazinylidene}-1,3-thiazolidin-4-one

Cat. No.: B11683447
M. Wt: 371.5 g/mol
InChI Key: ANIBRAQNGVOKRB-RGVLZGJSSA-N
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Description

(2E)-5-(4-methoxybenzyl)-2-{(2E)-[3-(5-methylfuran-2-yl)propylidene]hydrazinylidene}-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxybenzyl group, and a methylfuran group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-(4-methoxybenzyl)-2-{(2E)-[3-(5-methylfuran-2-yl)propylidene]hydrazinylidene}-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-(4-methoxybenzyl)-2-{(2E)-[3-(5-methylfuran-2-yl)propylidene]hydrazinylidene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-5-(4-methoxybenzyl)-2-{(2E)-[3-(5-methylfuran-2-yl)propylidene]hydrazinylidene}-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets in cells suggests that it could be developed into a drug for treating infections or cancer.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2E)-5-(4-methoxybenzyl)-2-{(2E)-[3-(5-methylfuran-2-yl)propylidene]hydrazinylidene}-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could result from the disruption of cellular signaling pathways.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

(2E)-5-[(4-methoxyphenyl)methyl]-2-[(E)-3-(5-methylfuran-2-yl)propylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H21N3O3S/c1-13-5-8-16(25-13)4-3-11-20-22-19-21-18(23)17(26-19)12-14-6-9-15(24-2)10-7-14/h5-11,17H,3-4,12H2,1-2H3,(H,21,22,23)/b20-11+

InChI Key

ANIBRAQNGVOKRB-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=C(O1)CC/C=N/N=C/2\NC(=O)C(S2)CC3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(O1)CCC=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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